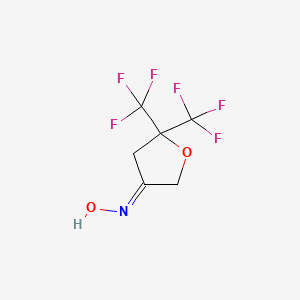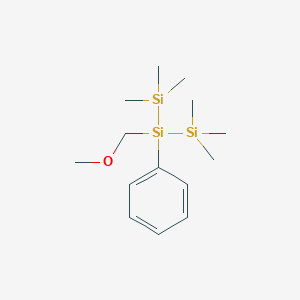
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane is a unique organosilicon compound characterized by its trisilane backbone, which is substituted with methoxymethyl and phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane typically involves the reaction of hexamethyldisilane with a phenyl-substituted silane under controlled conditions. The reaction is often catalyzed by transition metals such as palladium or platinum to facilitate the formation of the trisilane backbone. The methoxymethyl group is introduced through a subsequent reaction with methoxymethyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for scaling up the synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxymethyl group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, ozone; mild to moderate temperatures.
Reduction: Lithium aluminum hydride; low temperatures.
Substitution: Halides, amines; presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Silanol, siloxane derivatives.
Reduction: Reduced silane derivatives.
Substitution: Various substituted silane compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins.
Biology: Investigated for its potential as a biocompatible material in medical devices and implants.
Medicine: Explored for its role in drug delivery systems due to its stability and functionalizability.
Industry: Utilized in the production of high-performance coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane involves its interaction with various molecular targets through its reactive silane groups. These interactions can lead to the formation of stable bonds with organic and inorganic substrates, making it a versatile compound in synthetic chemistry. The methoxymethyl group provides additional reactivity, allowing for further functionalization and modification of the compound.
Vergleich Mit ähnlichen Verbindungen
Hexamethyldisilane: Lacks the phenyl and methoxymethyl groups, making it less reactive.
Phenyltrisilane: Does not have the methoxymethyl group, limiting its functionalization potential.
Methoxymethylsilane: Lacks the trisilane backbone, reducing its stability and versatility.
Uniqueness: 2-(Methoxymethyl)-1,1,1,3,3,3-hexamethyl-2-phenyltrisilane stands out due to its combination of a stable trisilane backbone with reactive methoxymethyl and phenyl groups. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings.
Eigenschaften
CAS-Nummer |
110213-83-7 |
|---|---|
Molekularformel |
C14H28OSi3 |
Molekulargewicht |
296.63 g/mol |
IUPAC-Name |
methoxymethyl-phenyl-bis(trimethylsilyl)silane |
InChI |
InChI=1S/C14H28OSi3/c1-15-13-18(16(2,3)4,17(5,6)7)14-11-9-8-10-12-14/h8-12H,13H2,1-7H3 |
InChI-Schlüssel |
QNUMQRJMTLKOFM-UHFFFAOYSA-N |
Kanonische SMILES |
COC[Si](C1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


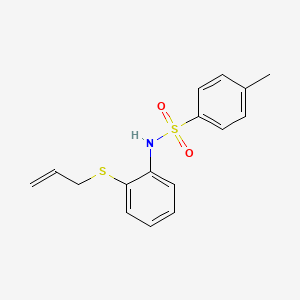
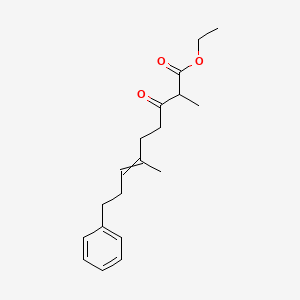

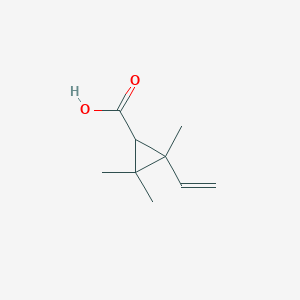
![2,3-Dimethyl-4-nitro-3,5-dihydro-8H-imidazo[4,5-g]quinazolin-8-one](/img/structure/B14322976.png)
![Diethyl [(1E)-1-(butylimino)-2-methylpropan-2-yl]phosphonate](/img/structure/B14322978.png)
![10-[(Phenanthren-9-yl)oxy]phenanthren-9-ol](/img/structure/B14322984.png)
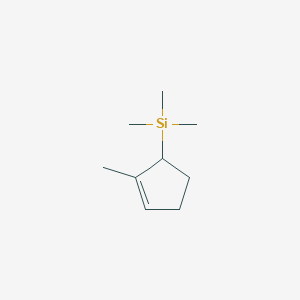
![1-Methyl-4-[(1-methylpyrrolidin-2-yl)methyl]piperazine](/img/structure/B14322987.png)
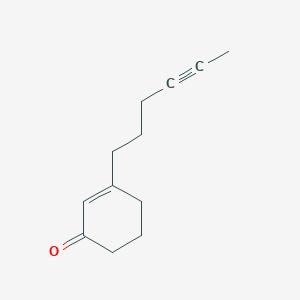
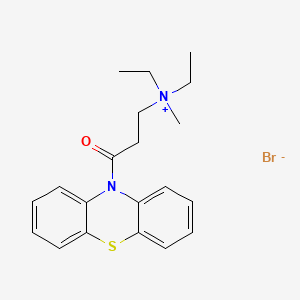
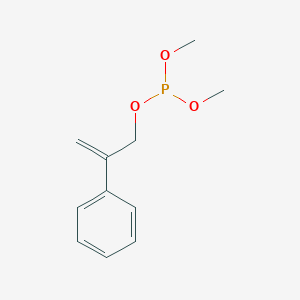
![N'-[3-(Piperidin-1-yl)propyl]cyclohexanecarboximidamide](/img/structure/B14323009.png)
